molecular formula C6H13N3O2 B2969048 2,2'-azanediylbis(N-methylacetamide) CAS No. 725686-07-7

2,2'-azanediylbis(N-methylacetamide)

Cat. No. B2969048
CAS RN: 725686-07-7
M. Wt: 159.189
InChI Key: KVJUDCHMRDCBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-azanediylbis(N-methylacetamide) is a chemical compound with the molecular formula C6H13N3O2 . It has a molecular weight of 159.19 .


Molecular Structure Analysis

The molecular structure of 2,2’-azanediylbis(N-methylacetamide) consists of six carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

In terms of chemical reactions, 2,2’-azanediylbis(N-methylacetamide) has been used in studies involving the extraction of Th(IV) from nitric acid solution . The results suggest that these ligands act as tridentate ligands .

Scientific Research Applications

Kinetics and Mechanism of Amide Hydrolysis

Research on N-methylacetamide (NMA), closely related to 2,2'-azanediylbis(N-methylacetamide), has provided insights into the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. The study by Duan et al. (2010) revealed that the hydrolysis reaction is first-order with respect to both water and NMA under subcritical and supercritical conditions, highlighting the influence of pH and the substituent size on the carbonyl carbon atom on the hydrolysis rate. This research contributes to a deeper understanding of amide hydrolysis mechanisms, particularly in high-temperature aqueous environments, with implications for chemical and biochemical processes involving similar compounds (Duan, Dai, & Savage, 2010).

Complexation with Actinides in Aqueous Solutions

The study on the complexation of Np(V) with amine-functionalized diacetamide ligands, including a compound structurally similar to 2,2'-azanediylbis(N-methylacetamide), by Gao et al. (2018), contributes to our understanding of the coordination chemistry of actinides. The research determined the stability constants of the complexes and provided insights into their structural and computational aspects. This knowledge is crucial for applications related to nuclear waste management and the design of ligands for actinide separation processes (Gao et al., 2018).

Thermodynamics of Ligand-Complexation

The thermodynamic study by Dau et al. (2016) on the complexation of Nd(3+) ions with amine-functionalized ligands, such as 2,2'-azanediylbis(N-methylacetamide), provides valuable insights into the energetics of metal-ligand interactions. This research highlights the ability of such ligands to act as tridentate ligands and form strong complexes with metal ions, which is significant for applications in coordination chemistry and the development of new materials and catalysts (Dau et al., 2016).

Future Directions

While specific future directions for 2,2’-azanediylbis(N-methylacetamide) are not mentioned in the available literature, its use in the extraction of Th(IV) from nitric acid solution suggests potential applications in nuclear energy systems .

properties

IUPAC Name

N-methyl-2-[[2-(methylamino)-2-oxoethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-7-5(10)3-9-4-6(11)8-2/h9H,3-4H2,1-2H3,(H,7,10)(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJUDCHMRDCBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-azanediylbis(N-methylacetamide)

Synthesis routes and methods I

Procedure details

The mixture of N-(2-methylamino-2-oxoethyl)-N-(phenylmethyl)-glycine methylamide (3.09 g, 11.2 mmol) in MeOH (30 mL) was added 10% Pd/C (0.15 g). The mixture was stirred and heated to 40° C. under 40 psi H2 for 10 h, filtered and concentrated in vacuo to yield N-(2-methylamino-2-oxoethyl)-glycine methylamide in quantitative yield (1.76 g). 1H NMR (CDCl3): δ 6.95(br s, 2H), 3.23 (s, 4H), 2.79(d, J=6.0, 4.8 Hz), 2.25(br s 1H); MS (ESI) m/e 160(M+H+)
Name
N-(2-methylamino-2-oxoethyl)-N-(phenylmethyl)-glycine methylamide
Quantity
3.09 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 2-(benzyl-methylcarbamoylmethyl-amino)N-methyl-acetamid (3.09 g, 11.2 mmol) in MeOH (30 mL) was added 10% Pd/C (0.15 g). The mixture was stirred and heated to 40° C. under 40 psi H2 for 10 h, filtered and concentrated in vacuo to yield N-methyl-2-(methylcarbamoylmethyl-amino)-acetamide in quantitative yield (1.76 g). 1HNMR(CDCl3) δ 6.95(brs, 2H), 3.23(s, 4H), 2.79(d, J=4.8 Hz, 6H), 2.25(brs, 1H); MS (ESI) m/e 160(M+H+)
Name
2-(benzyl-methylcarbamoylmethyl-amino)N-methyl-acetamid
Quantity
3.09 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.